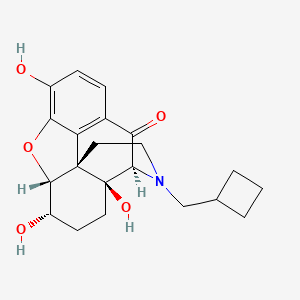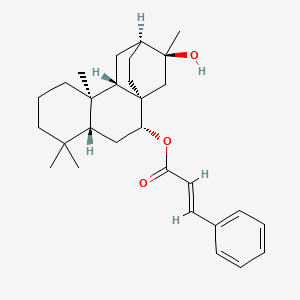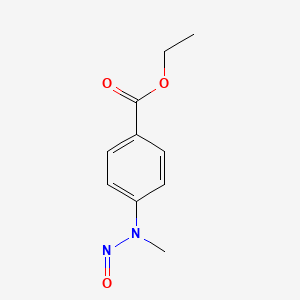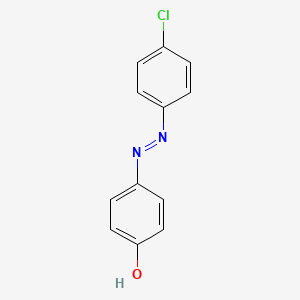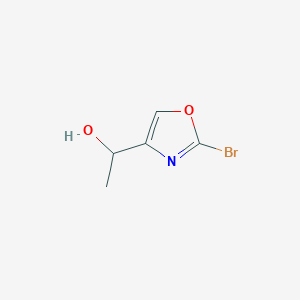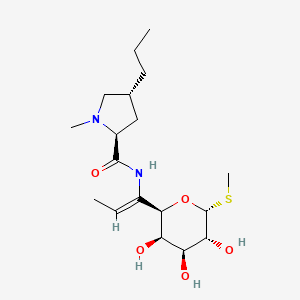
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the replacement of a chlorine atom with a prop-1-en-1-yl group. It retains the core structure of clindamycin, which is known for its effectiveness against a variety of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin typically involves the modification of clindamycin. The process begins with the removal of the chlorine atom from clindamycin, followed by the introduction of the prop-1-en-1-yl group. This can be achieved through a series of organic reactions, including nucleophilic substitution and alkylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin has several scientific research applications:
Chemistry: It can be used as a starting material for the synthesis of other compounds.
Biology: It can be used to study the effects of structural modifications on antibiotic activity.
Medicine: It can be investigated for its potential as a new antibiotic with improved properties.
Industry: It can be used in the development of new pharmaceuticals or as a reference material in quality control.
Mechanism of Action
The mechanism of action of 2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is similar to that of clindamycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
Comparison with Similar Compounds
Similar Compounds
Clindamycin: The parent compound, known for its broad-spectrum antibiotic activity.
Lincomycin: Another lincosamide antibiotic with a similar structure but different pharmacokinetic properties.
Erythromycin: A macrolide antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
2-Dechloro-N-(prop-1-en-1-yl) Clindamycin is unique due to the specific modification of the clindamycin structure. This modification can potentially enhance its antibiotic activity, reduce resistance, or improve pharmacokinetic properties compared to its parent compound and other similar antibiotics.
Properties
Molecular Formula |
C18H32N2O5S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S,4R)-1-methyl-4-propyl-N-[(Z)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]prop-1-enyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H32N2O5S/c1-5-7-10-8-12(20(3)9-10)17(24)19-11(6-2)16-14(22)13(21)15(23)18(25-16)26-4/h6,10,12-16,18,21-23H,5,7-9H2,1-4H3,(H,19,24)/b11-6-/t10-,12+,13+,14-,15-,16-,18-/m1/s1 |
InChI Key |
QPFZILNRTDNTHL-OQMJSNTDSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N/C(=C\C)/[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(=CC)C2C(C(C(C(O2)SC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


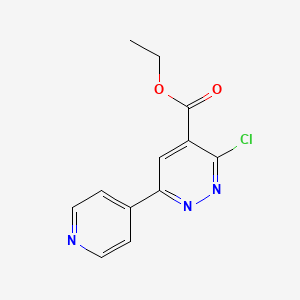
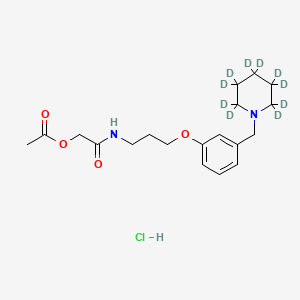

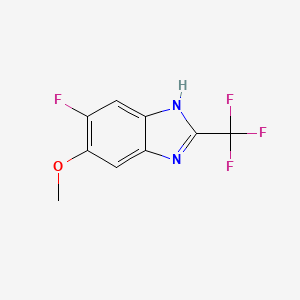
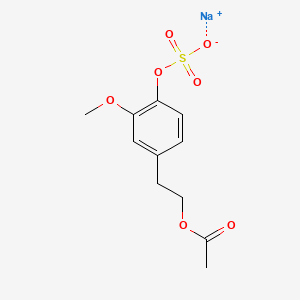
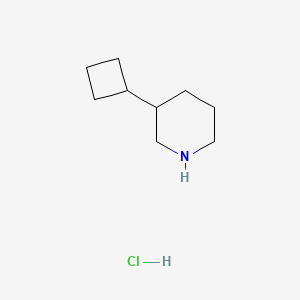
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
